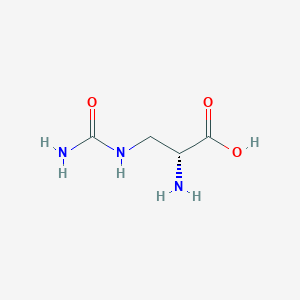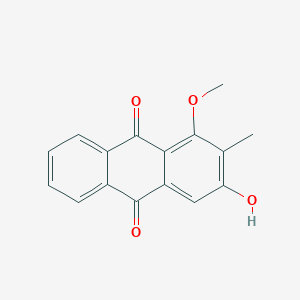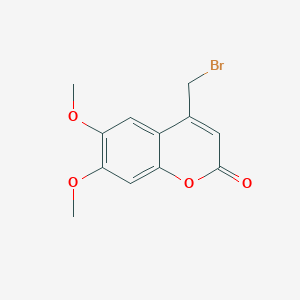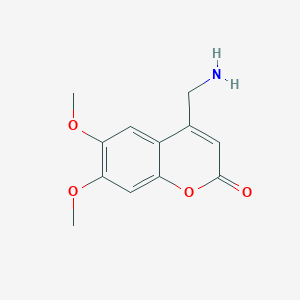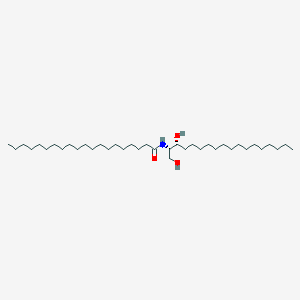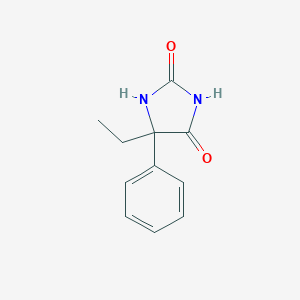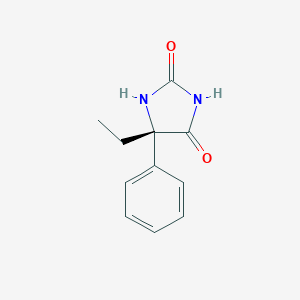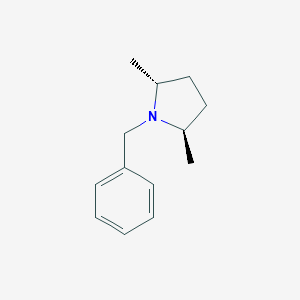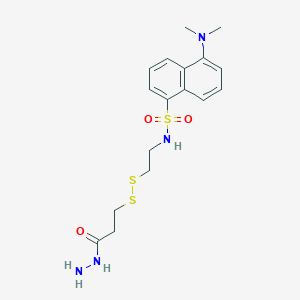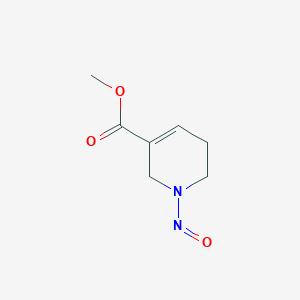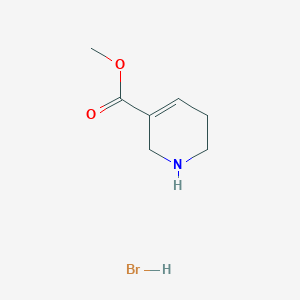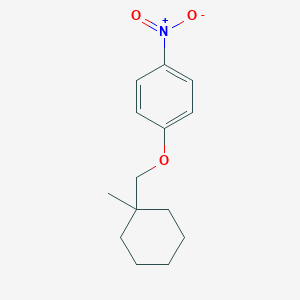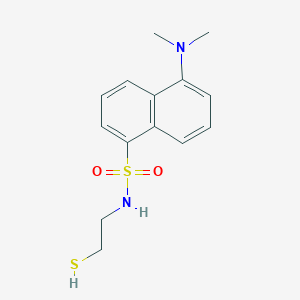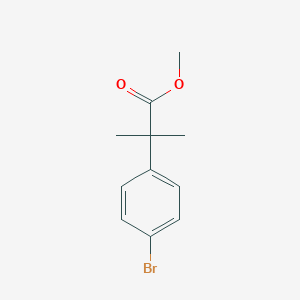
Methyl 2-(4-bromophenyl)-2,2-dimethylacetate
概要
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired complex structures. For instance, the preparation of compounds with similar structures involves reactions like Grignard reagents with bromoanisole and dimethyl oxalate, yielding products with specific functional groups (Zhou Hua-feng, 2007).
Molecular Structure Analysis
The molecular structure of compounds closely related to "Methyl 2-(4-bromophenyl)-2,2-dimethylacetate" has been elucidated using techniques like X-ray crystallography. These analyses reveal intricate details about the arrangement of atoms within the molecule and how this influences its reactivity and properties. For example, the crystallographic study of 2,2’-((4-bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) highlights the importance of intramolecular and intermolecular interactions in determining the structural conformation (Thamotharan et al., 2018).
科学的研究の応用
1. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Application Summary : This compound is obtained via a three-step protocol. It’s a novel compound with potential antibacterial activity .
- Methods of Application : The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
- Results or Outcomes : The compound is obtained in good yield .
2. N-Methyl-2-(4′-bromophenyl)morpholine
- Application Summary : This compound is used in an advanced undergraduate laboratory experiment for teaching NMR analysis .
- Methods of Application : The compound is synthesized in a one-step process and its 1H NMR spectral assignment problem is used to illustrate the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .
- Results or Outcomes : The experiment provides a reliable synthesis of a moderately complex structure and a straightforward NMR spectral assignment problem .
3. 2-(4-bromophenyl)-2-methylpropanoic acid
- Application Summary : This compound is a non-steroidal anti-inflammatory drug (NSAIDs) with analgesic, antipyretic and anti-inflammatory effects .
- Methods of Application : It is often used to treat symptoms such as pain and fever caused by inflammation .
- Results or Outcomes : The compound has been found to be effective in treating these symptoms .
4. Indole Derivatives
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Indole derivatives bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
- Results or Outcomes : Indole derivatives have diverse biological activities and also have immeasurable potential to be explored for newer therapeutic possibilities .
5. Methyl 2-(4-(2-bromoethyl)phenyl)acetate
- Application Summary : This compound is a unique chemical provided by Sigma-Aldrich .
- Methods of Application : The specific methods of application are not provided .
- Results or Outcomes : The outcomes of this compound’s application are not provided .
6. Methyl 2-(2-bromophenyl)acetate
- Application Summary : This compound is a unique chemical provided by Sigma-Aldrich .
- Methods of Application : The specific methods of application are not provided .
- Results or Outcomes : The outcomes of this compound’s application are not provided .
4. Indole Derivatives
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Indole derivatives bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
- Results or Outcomes : Indole derivatives have diverse biological activities and also have immeasurable potential to be explored for newer therapeutic possibilities .
5. Methyl 2-(4-(2-bromoethyl)phenyl)acetate
- Application Summary : This compound is a unique chemical provided by Sigma-Aldrich .
- Methods of Application : The specific methods of application are not provided .
- Results or Outcomes : The outcomes of this compound’s application are not provided .
6. Methyl 2-(2-bromophenyl)acetate
将来の方向性
特性
IUPAC Name |
methyl 2-(4-bromophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYDXPPFLQSEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394676 | |
| Record name | METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromophenyl)-2,2-dimethylacetate | |
CAS RN |
154825-97-5 | |
| Record name | Methyl 2-(4-bromophenyl)-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154825-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 4-bromo-α,α-dimethyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

